1,6-Dihydropyridazine-3-carboxylic acid, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-
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Overview
Description
5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a pyridazine ring. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic properties and potential use in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents. Examples include:
- 5-CYANO-1-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID
- 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID
Uniqueness
The uniqueness of 5-CYANO-1-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H8FN3O3 |
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Molecular Weight |
273.22 g/mol |
IUPAC Name |
5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O3/c1-7-10(6-15)12(18)17(16-11(7)13(19)20)9-4-2-8(14)3-5-9/h2-5H,1H3,(H,19,20) |
InChI Key |
AXDCIVOKTZAVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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